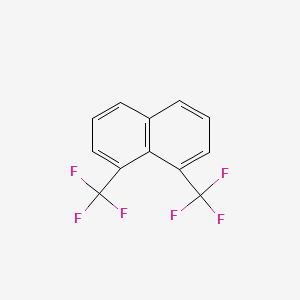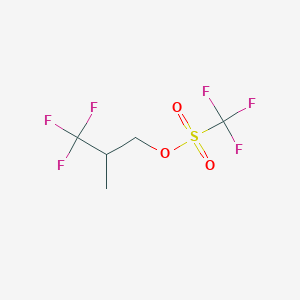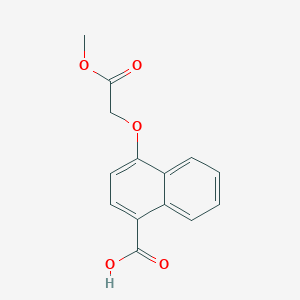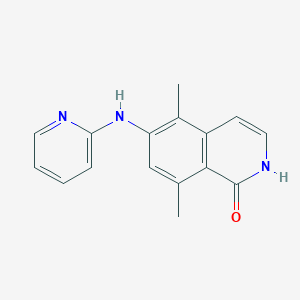
2-(4-Fluorophenyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)quinoline-8-carboxamide typically involves several steps, starting with the preparation of the quinoline core. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup reactions . For instance, one method involves the reaction of 4-fluoroaniline with 2-chloroquinoline-8-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-(4-Fluorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has shown promise in the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
2-(4-Fluorophenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, it shares a similar quinoline core but differs in its substitution pattern.
Quinoline-8-carboxylic acid: Another derivative with different functional groups, used in various chemical syntheses.
2-Phenylquinoline: Lacks the fluorine substitution, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
655222-52-9 |
|---|---|
Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H11FN2O/c17-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(18)20)15(11)19-14/h1-9H,(H2,18,20) |
InChI Key |
QBJWPYMKSIUMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)


![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)
